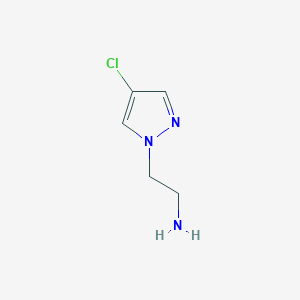

2-(4-chloro-1H-pyrazol-1-yl)ethanamine

Description

2-(4-Chloro-1H-pyrazol-1-yl)ethanamine is a chemical compound with the molecular formula C5H8ClN3 and a molecular weight of 145.59 g/mol It is a heterocyclic amine featuring a pyrazole ring substituted with a chlorine atom at the 4-position and an ethanamine group at the 1-position

Properties

IUPAC Name |

2-(4-chloropyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMUJSKLHIXUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427100 | |

| Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777056-71-0 | |

| Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)ethanamine typically involves the reaction of 4-chloropyrazole with ethylenediamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for research and development purposes .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or alkoxides; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Oxidized derivatives such as pyrazole oxides.

Reduction: Reduced derivatives with hydrogenated pyrazole rings.

Substitution: Substituted pyrazoles with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-Chloro-1H-pyrazol-1-yl)ethanamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

2-(1H-pyrazol-1-yl)ethanamine: Lacks the chlorine substitution, resulting in different chemical reactivity and biological activity.

4-chloro-1H-pyrazole: Lacks the ethanamine group, affecting its solubility and interaction with biological targets.

1-(4-chlorophenyl)-1H-pyrazole: Features a phenyl group instead of an ethanamine group, leading to different pharmacological properties.

Uniqueness: 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine is unique due to the presence of both the chlorine-substituted pyrazole ring and the ethanamine group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and development .

Biological Activity

2-(4-chloro-1H-pyrazol-1-yl)ethanamine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, including its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a chlorine atom and an ethylamine side chain. This unique structure contributes to its interaction with various biological targets, making it a compound of interest for drug development.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.015 |

These findings suggest that the compound could be developed as an effective antibacterial agent, particularly in treating infections caused by resistant strains .

2. Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines by disrupting key signaling pathways such as the insulin-like growth factor 1 receptor (IGF-1R) pathway.

| Cancer Cell Line | Effect Observed |

|---|---|

| Prostate Cancer | Inhibition of cell proliferation |

| Breast Cancer | Induction of apoptosis |

Inhibition of IGF-1R leads to the modulation of downstream signaling pathways, which are crucial in cancer progression .

3. Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound has been explored for its potential anxiolytic effects. Studies indicate that compounds related to this structure may interact with benzodiazepine and nicotinic receptors, providing a basis for further investigation into anxiety disorders .

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within cells:

- IGF-1R Inhibition : By binding to IGF-1R, the compound inhibits its activity, leading to reduced signaling through pathways associated with cell growth and survival.

- Antimicrobial Mechanism : The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic processes .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Efficacy : A recent study tested various concentrations of the compound against common pathogens and reported significant inhibition at low MIC values, indicating strong potential as an antibiotic agent .

- Cancer Cell Line Research : In vitro experiments on prostate cancer cell lines demonstrated that treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis rates compared to untreated controls .

- Anxiolytic Activity Assessment : Pharmacological assessments showed that derivatives of this compound exhibited anxiolytic-like behavior in animal models, suggesting further exploration in psychiatric applications .

Q & A

Basic: What are the established synthetic routes for 2-(4-chloro-1H-pyrazol-1-yl)ethanamine, and what reaction conditions are critical for optimizing yield?

Answer:

The synthesis of pyrazole derivatives like this compound typically involves cyclization or substitution reactions. For example:

- Cyclization with Phosphorous Oxychloride: Similar pyrazole derivatives are synthesized via cyclization of substituted hydrazides using POCl₃ at 120°C, yielding oxadiazoles or pyrazole intermediates .

- Chloroacetylation: A related method involves reacting pyrazole derivatives with chloroacetyl chloride in dichloromethane or similar solvents, using triethylamine as a base to neutralize HCl byproducts .

Key Considerations: Temperature control (e.g., 120°C for cyclization), solvent selection (polar aprotic solvents enhance reactivity), and stoichiometric ratios of reagents are critical for minimizing side products and maximizing yield.

Basic: How is structural characterization of this compound performed, and what analytical techniques are most reliable?

Answer:

- X-ray Crystallography: Provides definitive confirmation of molecular geometry and crystallographic packing. For example, related pyrazole structures are resolved at 100 K with mean C–C bond accuracies of 0.013 Å using SHELX programs .

- Spectroscopic Methods:

Advanced: What biological activities have been reported for pyrazole derivatives, and how do structural modifications influence pharmacological profiles?

Answer:

Pyrazole derivatives exhibit antimicrobial, antifungal, and analgesic activities. For instance:

- Antimicrobial Activity: Substitutions at the 4-position (e.g., chloro groups) enhance interactions with bacterial enzymes, as seen in pyrazoline derivatives with MIC values ≤10 µg/mL against S. aureus .

- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Cl) at the pyrazole ring increase lipophilicity and membrane permeability, while methoxy groups improve solubility but reduce potency .

Advanced: How do crystallographic studies inform conformational analysis of this compound derivatives?

Answer:

Single-crystal X-ray studies reveal:

- Planarity of the Pyrazole Ring: The 4-chloro substituent induces slight distortion in the pyrazole ring (torsion angles <5°), affecting intermolecular interactions .

- Hydrogen Bonding: NH₂ groups form hydrogen bonds with adjacent molecules (e.g., N–H···O/N interactions with bond lengths ~2.8 Å), stabilizing crystal packing .

Methodology: SHELXL refinement (R factor ≤0.081) and Mercury software for visualizing packing diagrams are standard .

Advanced: What mechanistic insights explain contradictions in synthetic yields of pyrazole derivatives under similar conditions?

Answer:

Discrepancies arise from:

- Reagent Purity: Trace moisture in POCl₃ reduces cyclization efficiency .

- Steric Effects: Bulky substituents at the pyrazole 1-position hinder reaction kinetics, lowering yields by 20–30% compared to smaller groups .

Resolution: Use anhydrous conditions and optimize substituent bulkiness via computational modeling (e.g., DFT calculations for transition-state analysis).

Advanced: How do researchers investigate the interaction of this compound with biological targets?

Answer:

- Enzyme Inhibition Assays: Pyrazole derivatives are tested against cytochrome P450 or fungal lanosterol demethylase via fluorescence-based assays (IC₅₀ values reported in µM ranges) .

- Molecular Docking: AutoDock Vina or Schrödinger Suite models predict binding affinities. Chloro groups at the 4-position show strong van der Waals interactions with hydrophobic enzyme pockets .

Advanced: What computational methods validate experimental data for pyrazole derivatives, and how are discrepancies addressed?

Answer:

- DFT Calculations: Compare experimental (X-ray) and computed bond lengths/angles (e.g., B3LYP/6-31G* basis sets). Deviations >0.02 Å suggest crystal packing effects .

- TDDFT for UV-Vis: Predict λmax for UV-active derivatives; deviations >10 nm indicate solvent polarity effects unaccounted for in simulations .

Advanced: How do researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Answer:

- Meta-Analysis: Compare MIC values across studies using standardized protocols (e.g., CLSI guidelines). Variations often stem from differences in bacterial strains or assay conditions .

- Dose-Response Curves: Re-evaluate IC₅₀ values with Hill slope analysis to confirm potency discrepancies are not artifacts of assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.